molecular formula C13H11FOS B8076681 2-[(4-Fluorophenoxy)methyl]benzenethiol

2-[(4-Fluorophenoxy)methyl]benzenethiol

Cat. No.: B8076681
M. Wt: 234.29 g/mol
InChI Key: GVASTMGGARGMIB-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenoxy)methyl]benzenethiol is a sulfur-containing aromatic compound characterized by a benzene ring substituted with a thiol (-SH) group and a (4-fluorophenoxy)methyl moiety. The structure comprises a methylene (-CH2-) bridge linking the benzene ring to a 4-fluorophenoxy group, which introduces steric bulk and electronic effects due to the electron-withdrawing fluorine atom.

Properties

IUPAC Name

2-[(4-fluorophenoxy)methyl]benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FOS/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVASTMGGARGMIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenoxy)methyl]benzenethiol typically involves the reaction of 4-fluorophenol with benzyl chloride in the presence of a base to form 4-fluorophenylmethyl ether. This intermediate is then subjected to thiolation using thiourea or a similar thiolating agent to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenoxy)methyl]benzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Fluorophenoxy)methyl]benzenethiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenoxy)methyl]benzenethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorophenoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of 2-[(4-Fluorophenoxy)methyl]benzenethiol and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
2-[(4-Fluorophenoxy)methyl]benzenethiol C₁₃H₁₁FOS ~234.29 -SH, -(CH₂-O-C₆H₄-F) (position varies) Higher hydrophobicity due to fluorophenoxy group; thiol acidity enhanced by EW substituent .
4-(4-Fluorophenoxy)benzenethiol C₁₂H₉FOS 220.26 -SH, -O-C₆H₄-F (para-substituted) Direct phenoxy linkage reduces flexibility; lower molecular weight .
4-Fluoro-2-[(4-methoxyphenyl)methyl]benzenethiol C₁₄H₁₃FOS 248.32 -SH, -(CH₂-C₆H₄-OCH₃) (electron-donating methoxy group) Methoxy group increases electron density; reduced thiol acidity compared to fluorophenoxy analogs .
(2-Fluorophenyl)methanethiol C₇H₇FS 142.19 -SH, -CH₂-C₆H₄-F (ortho-substituted fluorine) Smaller size enhances volatility; thiol reactivity modulated by ortho-fluorine .
4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzenethiol C₁₃H₁₇FNS 254.35 -SH, -(CH₂-N-piperidinyl) Basic nitrogen introduces pH-dependent solubility; potential for coordination chemistry .

Reactivity and Functional Differences

  • Thiol Acidity: The electron-withdrawing 4-fluorophenoxy group in 2-[(4-Fluorophenoxy)methyl]benzenethiol increases the acidity of the -SH group compared to methoxy-substituted analogs (e.g., 4-Fluoro-2-[(4-methoxyphenyl)methyl]benzenethiol) .
  • Synthetic Utility: The methylene bridge in the target compound allows for flexible conjugation in metal-organic frameworks (MOFs) or nanoparticle surfaces, unlike 4-(4-Fluorophenoxy)benzenethiol, which lacks this spacer .
  • Biological Interactions: Piperidine-containing analogs (e.g., ) may exhibit enhanced membrane permeability due to basic nitrogen, whereas the target compound’s fluorophenoxy group could improve metabolic stability in drug design .

Spectroscopic and Application Insights

  • Surface-Enhanced Raman Scattering (SERS): Thiols like 2-[(4-Fluorophenoxy)methyl]benzenethiol can bind to silver or gold nanoparticles, making them candidates for SERS-based sensing. The fluorophenoxy group may enhance signal specificity compared to simpler thiols (e.g., (2-Fluorophenyl)methanethiol) .
  • Coordination Chemistry : Unlike azo- or hydrazone-containing thiols (), the target compound’s structure lacks π-conjugated systems, limiting its utility as a ligand for transition metals but favoring applications in covalent bonding strategies .

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